molecular formula C21H25Cl2N3O4S2 B2858575 5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-YL)-N-[3-(morpholin-4-YL)propyl]thiophene-2-carboxamide hydrochloride CAS No. 1215851-28-7

5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-YL)-N-[3-(morpholin-4-YL)propyl]thiophene-2-carboxamide hydrochloride

Cat. No.: B2858575
CAS No.: 1215851-28-7
M. Wt: 518.47
InChI Key: CDGOVWTXPIJKFE-UHFFFAOYSA-N
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Description

“5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-YL)-N-[3-(morpholin-4-YL)propyl]thiophene-2-carboxamide hydrochloride” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-YL)-N-[3-(morpholin-4-YL)propyl]thiophene-2-carboxamide hydrochloride” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.

    Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and an acid catalyst.

    Attachment of the Thiophene Ring: Coupling reactions such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group: Amidation reactions using carboxylic acids and amines.

    Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-YL)-N-[3-(morpholin-4-YL)propyl]thiophene-2-carboxamide hydrochloride” involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Thiophene Carboxamides: Compounds with thiophene rings and carboxamide groups.

Uniqueness

The unique combination of the benzothiazole and thiophene moieties, along with the specific substituents, gives “5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-YL)-N-[3-(morpholin-4-YL)propyl]thiophene-2-carboxamide hydrochloride” distinct chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S2.ClH/c1-27-14-4-5-15(28-2)19-18(14)23-21(31-19)25(20(26)16-6-7-17(22)30-16)9-3-8-24-10-12-29-13-11-24;/h4-7H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGOVWTXPIJKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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